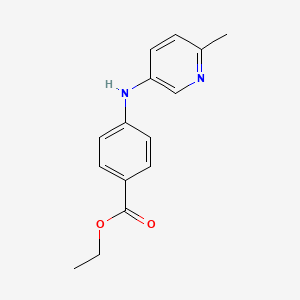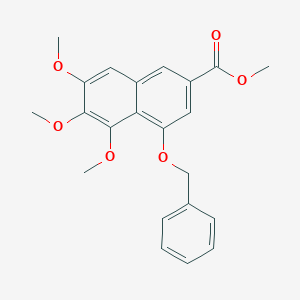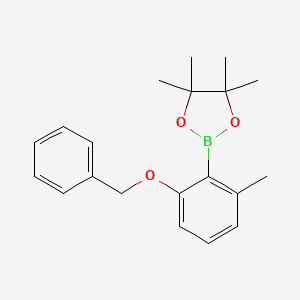
6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 6th position.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
Methylation: Addition of a methyl group at the 1st position.
Cyclization: Formation of the naphthyridine ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one and its derivatives may have applications in:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential use as probes or inhibitors in biological studies.
Medicine: Possible therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Use in the development of new materials or as catalysts in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one: Lacks the bromine atom.
6-Bromo-1-methyl-1,5-naphthyridin-2(1H)-one: Lacks the hydroxyl group.
6-Bromo-4-hydroxy-1,5-naphthyridin-2(1H)-one: Lacks the methyl group.
Uniqueness
6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one’s unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H7BrN2O2 |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
6-bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-5-2-3-7(10)11-9(5)6(13)4-8(12)14/h2-4,13H,1H3 |
InChI-Schlüssel |
GPMDOWAGWZUVNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=CC1=O)O)N=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)
![tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)

![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)


![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)


![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)

